Soretolide

Description

Properties

IUPAC Name |

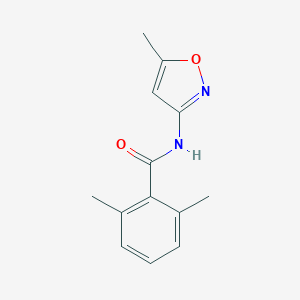

2,6-dimethyl-N-(5-methyl-1,2-oxazol-3-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-8-5-4-6-9(2)12(8)13(16)14-11-7-10(3)17-15-11/h4-7H,1-3H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBTKANSDFYFQBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(=O)NC2=NOC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60156517 | |

| Record name | Soretolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60156517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130403-08-6 | |

| Record name | Soretolide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130403086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Soretolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60156517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SORETOLIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85950PA18Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Soretolide: An Investigational Anticonvulsant Lost to Discontinuation

Soretolide, also known by its development code D-2916, was an investigational anticonvulsant drug candidate under development by the French pharmaceutical company Laboratoires Biocodex. Belonging to the isoxazole class of chemical compounds, this compound showed a pharmacological profile similar to the established anti-seizure medication carbamazepine in preclinical studies. Despite progressing to Phase II clinical trials for the treatment of epilepsy, its development was ultimately discontinued. Due to its discontinuation, detailed public information regarding its specific chemical structure, discovery, and initial synthesis is not available, precluding an in-depth technical guide.

From the limited available information, this compound was identified as a potential therapeutic agent for epilepsy.[1][2] In animal models, it demonstrated activity in the maximal electroshock test, a common screening method for anticonvulsant drugs.[1] This activity profile suggested its potential utility in controlling generalized tonic-clonic seizures.

The development of this compound was part of a broader effort in the early 2000s to identify and develop third-generation antiepileptic drugs.[1] However, for reasons not publicly disclosed, Laboratoires Biocodex halted its development after the completion of Phase II clinical trials.[1] Such discontinuations are common in the pharmaceutical industry and can be due to a variety of factors, including insufficient efficacy, unfavorable side effect profiles, or strategic business decisions.

A comprehensive search for patents filed by Laboratoires Biocodex specifically disclosing the chemical structure and synthesis of this compound or D-2916 did not yield any specific results. While numerous patents for isoxazole derivatives as anticonvulsants exist, none could be definitively linked to this compound. Without the foundational chemical structure, a detailed exposition of its synthesis, including reaction schemes, experimental protocols, and quantitative data, cannot be constructed. Similarly, the specific biological signaling pathways modulated by this compound remain undisclosed in the public domain.

References

Soretolide: A Technical Guide for Researchers and Drug Development Professionals

Soretolide (also known as D-2916) is a benzamide derivative that has been investigated for its anticonvulsant properties. This technical guide provides a comprehensive overview of its chemical structure, properties, biological activity, and relevant experimental protocols, designed for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

This compound is chemically known as 2,6-Dimethyl-N-(5-methyl-3-isoxazolyl)benzamide. It is an achiral molecule.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2,6-Dimethyl-N-(5-methyl-3-isoxazolyl)benzamide | |

| Synonyms | D-2916 | [1] |

| CAS Number | 130403-08-6 | |

| Molecular Formula | C13H14N2O2 | |

| Molecular Weight | 230.26 g/mol | |

| Appearance | Solid | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | DMSO: 60 mg/mL (260.58 mM) | |

| SMILES | Cc1cccc(C)c1C(=O)Nc2cc(C)on2 |

Anticonvulsant Activity and Mechanism of Action

This compound has demonstrated anticonvulsant effects in preclinical studies, showing a profile of activity similar to the established anti-epileptic drug, carbamazepine.[1] It has been shown to be effective in the maximal electroshock (MES) seizure test, a model used to identify drugs that prevent the spread of seizures.[1] However, it is reported to be poorly active against pentylenetetrazole-induced seizures, which is a model for absence seizures.[1] This pharmacological profile strongly suggests that the primary mechanism of action for this compound involves the modulation of voltage-gated sodium channels.

Targeting Voltage-Gated Sodium Channels

The efficacy of this compound in the MES test points towards its action as a use-dependent blocker of voltage-gated sodium channels. This mechanism is shared by many clinically effective anticonvulsants, including carbamazepine and phenytoin. By binding to the inactivated state of the sodium channel, these drugs prevent the rapid, repetitive firing of neurons that is characteristic of epileptic seizures. While the specific subtypes of voltage-gated sodium channels that this compound interacts with have not been definitively identified in the available literature, its carbamazepine-like activity suggests a potential interaction with Nav1.1, Nav1.2, and Nav1.5 channels.

Potential Interaction with GABAergic Systems

While the primary mechanism of action appears to be sodium channel blockade, the potential for interaction with the GABAergic system cannot be entirely ruled out without further specific investigation. Some anticonvulsants exhibit a multi-target profile, and modulation of GABA-A receptors can contribute to their overall efficacy. However, the poor activity of this compound in the pentylenetetrazole seizure model, which is sensitive to drugs that enhance GABAergic neurotransmission, suggests that this is not its primary mode of action.[1]

Signaling Pathway

The proposed signaling pathway for this compound's anticonvulsant activity is centered on its interaction with voltage-gated sodium channels, leading to a reduction in neuronal excitability.

Caption: Proposed mechanism of this compound's anticonvulsant action.

Experimental Protocols

Plausible Synthesis of this compound

Step 1: Synthesis of 2,6-Dimethylbenzoyl Chloride

2,6-Dimethylbenzoic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane (DCM) or toluene. The reaction is typically carried out at room temperature or with gentle heating.

Step 2: Synthesis of 5-Methyl-3-aminoisoxazole

This heterocyclic amine can be synthesized through various methods. One common approach involves the reaction of a β-keto nitrile with hydroxylamine.

Step 3: Amidation Reaction

2,6-Dimethylbenzoyl chloride is reacted with 5-methyl-3-aminoisoxazole in the presence of a non-nucleophilic base, such as pyridine or triethylamine, in an inert solvent like DCM or tetrahydrofuran (THF). The base is necessary to neutralize the hydrochloric acid byproduct of the reaction. The reaction mixture is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

Purification:

The crude this compound product can be purified using standard techniques such as:

-

Extraction: The reaction mixture is washed with an aqueous acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a wash with an aqueous base solution (e.g., saturated NaHCO₃) to remove any unreacted acid chloride. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and the solvent is removed under reduced pressure.

-

Crystallization: The crude product can be recrystallized from a suitable solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexanes) to obtain pure this compound.

-

Column Chromatography: If further purification is required, silica gel column chromatography can be employed using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Caption: Plausible synthetic workflow for this compound.

In Vivo Anticonvulsant Screening Protocols

Standard preclinical models are used to evaluate the anticonvulsant activity of compounds like this compound.

1. Maximal Electroshock (MES) Test:

-

Principle: This test is a model of generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.

-

Procedure:

-

Rodents (mice or rats) are administered the test compound (this compound) or vehicle control, typically via oral gavage or intraperitoneal injection.

-

After a predetermined pretreatment time to allow for drug absorption and distribution, a brief electrical stimulus is delivered through corneal or ear-clip electrodes.

-

The stimulus is sufficient to induce a maximal tonic hindlimb extension seizure in control animals.

-

The ability of the test compound to prevent the tonic hindlimb extension phase of the seizure is recorded as the endpoint. Protection is defined as the absence of this tonic component.

-

A dose-response curve is typically generated to determine the median effective dose (ED₅₀).

-

2. Subcutaneous Pentylenetetrazole (scPTZ) Test:

-

Principle: This test is a model for myoclonic and absence seizures and is used to identify compounds that elevate the seizure threshold.

-

Procedure:

-

Rodents are pretreated with the test compound or vehicle.

-

After the appropriate pretreatment time, a convulsant dose of pentylenetetrazole (PTZ) is administered subcutaneously.

-

Animals are observed for a set period (e.g., 30 minutes) for the presence of seizures, typically characterized by clonic spasms of the limbs and body.

-

The ability of the test compound to prevent or delay the onset of these seizures is the measure of efficacy.

-

The dose that protects 50% of the animals from seizures (ED₅₀) is determined.

-

Conclusion

This compound is a benzamide derivative with a clear anticonvulsant profile, likely acting as a voltage-gated sodium channel blocker. Its similarity to carbamazepine suggests its potential utility in the treatment of focal and secondarily generalized seizures. Further research is warranted to fully elucidate its specific molecular targets, pharmacokinetic and pharmacodynamic profiles, and to establish its clinical efficacy and safety. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and similar compounds in the quest for novel anti-epileptic therapies.

References

Soretolide IUPAC name and CAS number

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document provides the available chemical identification information for Soretolide. Despite a comprehensive search for in-depth technical data, details regarding its synthesis, mechanism of action, experimental protocols, and specific signaling pathways remain unavailable in the public domain at this time.

Chemical Identifiers

A summary of the key chemical identifiers for this compound is presented below.

| Identifier | Value |

| IUPAC Name | 2,6-dimethyl-N-(5-methyl-3-isoxazolyl)benzamide[1] |

| CAS Number | 130403-08-6[1] |

Further Information

Subsequent searches for detailed technical specifications and experimental data on this compound did not yield specific results. The scientific literature readily available does not contain information on its synthesis, mechanism of action, or its effects on signaling pathways. Therefore, the creation of a comprehensive technical guide with quantitative data tables, detailed experimental protocols, and signaling pathway diagrams as requested is not possible at this time.

It is conceivable that this compound is a novel or proprietary compound with information not yet publicly disclosed. Researchers interested in this molecule may need to consult specialized chemical supplier databases or future scientific publications for more detailed information.

References

Early Research on Soretolide (D-2916): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soretolide (also known as D-2916) is an isoxazole derivative developed by Laboratoires Biocodex as a potential anticonvulsant agent for the treatment of epilepsy.[1][2] Early preclinical research positioned this compound as a compound with a pharmacological profile similar to the established anti-epileptic drug, carbamazepine.[1] As of 2001, this compound had progressed to Phase II clinical trials. This technical guide provides a concise summary of the available early research data on this compound, focusing on its anticonvulsant activity and preclinical evaluation.

Quantitative Data Summary

The primary preclinical screening of this compound (D-2916) involved two standard animal models of epilepsy: the Maximal Electroshock (MES) test and the pentylenetetrazole (PTZ)-induced seizure test. These models are crucial in early drug discovery to determine the potential efficacy of a compound against different types of seizures.

| Preclinical Model | Compound | Activity Profile | Reference |

| Maximal Electroshock (MES) Test | This compound (D-2916) | Active | |

| Pentylenetetrazole (PTZ)-induced Seizure Test | This compound (D-2916) | Poorly Active |

Note: Specific quantitative data such as ED50 values for this compound in these models are not available in the reviewed literature. The activity is described qualitatively.

Experimental Protocols

The following are detailed methodologies for the key preclinical experiments used in the initial evaluation of anticonvulsant compounds like this compound.

Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model to identify anticonvulsant drugs effective against generalized tonic-clonic seizures.

Objective: To assess the ability of a compound to prevent the spread of seizures.

Apparatus: An electroshock apparatus capable of delivering a constant current for a fixed duration.

Procedure:

-

Animal Model: Typically adult male mice or rats are used.

-

Compound Administration: The test compound (e.g., this compound) is administered via a specific route (e.g., intraperitoneally or orally) at various doses and at a predetermined time before the electroshock.

-

Electrode Placement: Corneal or auricular electrodes are applied to the animal.

-

Stimulation: A supramaximal electrical stimulus (e.g., 50-60 Hz) is delivered for a short duration (e.g., 0.2 seconds).

-

Observation: The animal is observed for the presence or absence of a tonic hindlimb extension seizure.

-

Endpoint: Protection is defined as the abolition of the tonic hindlimb extension phase of the seizure.

-

Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension is calculated as the median effective dose (ED50).

Pentylenetetrazole (PTZ)-Induced Seizure Test

The PTZ-induced seizure test is a common model for evaluating potential anti-absence seizure and myoclonic seizure activity of a compound.

Objective: To assess the ability of a compound to elevate the seizure threshold.

Apparatus: Standard animal cages for observation.

Procedure:

-

Animal Model: Typically adult male mice or rats are used.

-

Compound Administration: The test compound is administered at various doses prior to the administration of pentylenetetrazole.

-

PTZ Administration: A convulsant dose of pentylenetetrazole is administered, usually subcutaneously or intraperitoneally.

-

Observation: Animals are observed for a set period (e.g., 30 minutes) for the occurrence of seizures, typically characterized by clonic spasms.

-

Endpoint: The primary endpoint is the presence or absence of a clonic seizure lasting for a defined period (e.g., at least 5 seconds).

-

Data Analysis: The ED50 is calculated as the dose of the compound that protects 50% of the animals from the clonic seizure.

Visualizations

Logical Flow of Early Anticonvulsant Drug Discovery

References

The Discontinued Development of Soretolide: A Look into its Early Anticonvulsant Profile

The development of Soretolide (also known as D-2916), a potential treatment for epilepsy by Laboratoires Biocodex, appears to have been discontinued. Publicly available information on its development history is scarce and largely dates back to the early 2000s.

This compound was undergoing Phase II clinical trials around 2001 as a potential therapeutic agent for epilepsy.[1][2] The compound, an isoxazole derivative, demonstrated an anticonvulsant profile in preclinical animal models that was comparable to carbamazepine, a widely used anti-seizure medication.[1][2]

Preclinical Anticonvulsant Activity

Limited information from animal studies indicates that this compound was effective in the maximal electroshock (MES) test, a common screening model for anticonvulsant drugs that can identify compounds effective against generalized tonic-clonic seizures.[1] However, it was found to be poorly active against seizures induced by pentylenetetrazole, suggesting a more specific mechanism of action that may not be effective against absence seizures.

Due to the limited and dated nature of the available information, a detailed in-depth technical guide with comprehensive quantitative data, detailed experimental protocols, and signaling pathway diagrams cannot be constructed. The discontinuation of its development program has resulted in a lack of publicly accessible data from its clinical trials and further preclinical studies. No patents specifically covering this compound by Laboratoires Biocodex have been identified in the public domain.

Below is a summary of the known preclinical activity of this compound.

| Preclinical Model | This compound Activity | Implication for Seizure Type |

| Maximal Electroshock (MES) Test | Active | Potential efficacy against generalized tonic-clonic seizures |

| Pentylenetetrazole (PTZ)-induced Seizure Test | Poorly Active | Likely not effective against absence seizures |

Postulated Experimental Workflow for Anticonvulsant Screening

Based on the available information, a generalized experimental workflow for the initial screening of a compound like this compound can be inferred. This typically involves a tiered approach from in vitro to in vivo models.

Caption: A generalized workflow for anticonvulsant drug discovery.

The development of this compound was halted after Phase II trials, and the reasons for this decision have not been made public by Laboratoires Biocodex. Without further data, a comprehensive technical analysis of its development history remains elusive.

References

Preclinical Profile of Soretolide: An Anticonvulsant Candidate

For Researchers, Scientists, and Drug Development Professionals

Published: November 26, 2025

Introduction

Soretolide (also known as D-2916) is an investigational compound developed by Laboratoires Biocodex as a potential therapeutic agent for epilepsy. Preclinical studies have positioned this compound as a compound with a specific anticonvulsant activity profile, drawing comparisons to the established anti-epileptic drug, carbamazepine. This technical guide provides a comprehensive overview of the publicly available preclinical data on this compound's anticonvulsant activity, with a focus on its performance in key animal models of epilepsy.

Anticonvulsant Activity in Preclinical Models

The primary characterization of this compound's anticonvulsant efficacy comes from two well-established preclinical screening models: the Maximal Electroshock (MES) test and the pentylenetetrazole (PTZ) seizure test. These models are fundamental in the early assessment of potential anti-epileptic drugs, each predicting efficacy against different seizure types.

Maximal Electroshock (MES) Seizure Model

The MES test is a widely used preclinical model that induces generalized tonic-clonic seizures via electrical stimulation. A compound's ability to prevent the tonic hindlimb extension phase of the seizure in this model is indicative of its potential to be effective against generalized tonic-clonic seizures in humans.

This compound has been consistently reported to be active in the maximal electroshock test.[1] This finding suggests that this compound may possess a mechanism of action capable of preventing seizure spread, a hallmark of drugs effective in treating generalized tonic-clonic epilepsy.

Pentylenetetrazole (PTZ)-Induced Seizure Model

The pentylenetetrazole (PTZ) seizure model is another cornerstone of anticonvulsant drug screening. PTZ is a central nervous system stimulant that acts as a non-competitive antagonist of the GABA-A receptor complex, leading to clonic seizures. Efficacy in this model often suggests potential utility against absence seizures.

In contrast to its activity in the MES test, This compound is reported to be poorly active against pentylenetetrazole-induced seizures.[1] This profile, characterized by strong efficacy in the MES test and weak or no efficacy in the PTZ test, is notably similar to that of the widely used anti-epileptic drug, carbamazepine.[1]

Summary of Preclinical Anticonvulsant Data

Due to the limited availability of detailed public data, a comprehensive quantitative summary is not possible. The available information is qualitative and is presented below.

| Experimental Model | This compound Activity Profile | Implied Therapeutic Potential |

| Maximal Electroshock (MES) Test | Active[1] | Generalized Tonic-Clonic Seizures |

| Pentylenetetrazole (PTZ) Test | Poorly Active[1] | Limited Efficacy for Absence Seizures |

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are not extensively described in the available literature. However, based on standard pharmacological practices for the MES and PTZ tests, the following general methodologies can be inferred.

Maximal Electroshock (MES) Test Workflow

The workflow for the MES test typically involves the administration of the test compound (this compound) to laboratory animals, followed by the application of an electrical stimulus to induce a seizure.

References

Investigating the Pharmacophore of Soretolide: A Technical Overview

Initial investigations into the pharmacophore of Soretolide have been inconclusive due to a lack of publicly available scientific literature on this specific compound. Extensive searches of prominent scientific databases and scholarly articles did not yield any specific information regarding the discovery, synthesis, biological activity, or structure-activity relationships of a molecule named "this compound."

This absence of data prevents the construction of a detailed technical guide as requested. The core requirements of summarizing quantitative data, providing experimental protocols, and creating visualizations of signaling pathways and experimental workflows are contingent upon the existence of primary research on this compound.

For the benefit of researchers, scientists, and drug development professionals, this document will instead provide a general framework and outline the methodologies that would typically be employed in the investigation of a novel compound's pharmacophore, using established principles of medicinal chemistry and pharmacology.

General Approach to Pharmacophore Identification

The process of defining a pharmacophore—the essential three-dimensional arrangement of functional groups of a molecule that is necessary for its biological activity—is a cornerstone of rational drug design. This process typically involves a combination of experimental and computational techniques.

Target Identification and Validation

The foundational step in understanding a compound's pharmacophore is to identify its biological target.[1][2][3] This involves a series of experiments to determine the protein, enzyme, receptor, or other macromolecule with which the compound interacts to elicit a biological response.

Experimental Protocols:

-

Affinity Chromatography: A ligand-based approach where the compound of interest (e.g., this compound) is immobilized on a solid support to "pull down" its binding partners from a cell lysate.

-

Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring changes in the thermal stability of proteins in the presence of the ligand.

-

Genetic Approaches: Techniques such as CRISPR-Cas9 screening or siRNA knockdown can be used to identify genes that, when modified, alter the cellular response to the compound.[4]

-

Computational Approaches: In silico methods like molecular docking can be used to predict potential binding targets based on the compound's structure.

Structure-Activity Relationship (SAR) Studies

Once a target is validated, SAR studies are conducted to understand how modifications to the chemical structure of the compound affect its biological activity.[5] This is a critical step in elucidating the key functional groups and their spatial arrangement required for interaction with the target.

Experimental Protocols:

-

Synthesis of Analogs: A library of chemical analogs of the lead compound is synthesized, systematically modifying different parts of the molecule.

-

In Vitro Assays: The biological activity of each analog is determined using assays specific to the identified target. This could include enzyme inhibition assays, receptor binding assays, or cell-based functional assays.

-

Quantitative SAR (QSAR): Mathematical models are developed to correlate the physicochemical properties of the analogs with their biological activity, providing a more quantitative understanding of the pharmacophore.

Pharmacophore Modeling

The data from SAR studies are used to generate a pharmacophore model. This model represents the key chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, positive/negative ionizable groups) and their geometric constraints.

Computational Tools:

-

Software such as Discovery Studio, MOE (Molecular Operating Environment), or Schrödinger's Maestro are commonly used to generate and visualize pharmacophore models.

Hypothetical Experimental Workflow for this compound Pharmacophore Investigation

The following diagram illustrates a generalized workflow that would be applied to investigate the pharmacophore of a novel compound like this compound.

Hypothetical Signaling Pathway Modulation

Assuming this compound was found to be an inhibitor of a specific kinase, its mechanism of action could be visualized as follows. This diagram illustrates a hypothetical signaling cascade and the point of intervention by the compound.

Conclusion

While a specific analysis of the this compound pharmacophore is not currently possible, the established principles and methodologies outlined above provide a robust framework for such an investigation. The discovery and characterization of a novel compound's pharmacophore is a data-driven process that relies on a systematic and iterative cycle of synthesis, biological testing, and computational modeling. Should research on this compound become available, a detailed technical guide could be developed following these established scientific practices. Researchers interested in this area are encouraged to consult resources on medicinal chemistry, pharmacology, and computational drug design for more in-depth information on these techniques.

References

- 1. Target Identification and Validation | Sartorius [sartorius.com]

- 2. Target identification and validation of natural products with label-free methodology: A critical review from 2005 to 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bio-rad.com [bio-rad.com]

- 4. wjbphs.com [wjbphs.com]

- 5. Structure–activity relationship - Wikipedia [en.wikipedia.org]

Soretolide and the Isoxazole Scaffold: A Technical Examination of a Privileged Core in Anticonvulsant Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the relationship between soretolide, an investigational anticonvulsant agent, and the broader class of isoxazole-containing compounds. While specific proprietary data on this compound's structure and quantitative activity remain undisclosed, this paper will situate its known pharmacological profile within the context of publicly available research on isoxazole derivatives that have been evaluated for anticonvulsant properties. The isoxazole ring is a well-established "privileged structure" in medicinal chemistry, known for its metabolic stability and ability to participate in various non-covalent interactions with biological targets.[1][2][3] This guide will delve into the known structure-activity relationships of isoxazole anticonvulsants, present quantitative data from preclinical models, and provide detailed experimental protocols relevant to the field.

The Isoxazole Core in Anticonvulsant Design

The five-membered isoxazole heterocycle is a versatile scaffold in drug design due to its electronic properties and synthetic accessibility. In the context of anticonvulsant agents, the isoxazole moiety can serve as a bioisosteric replacement for other functional groups, contribute to the overall lipophilicity of the molecule, and engage in specific hydrogen bonding or other interactions within the binding pockets of relevant ion channels or receptors.

This compound (D-2916), developed by Laboratoires Biocodex, has been identified as an isoxazole derivative with a promising anticonvulsant profile. Clinical development reached Phase II trials, and preclinical data from the maximal electroshock (MES) test indicated a pharmacological profile similar to that of the established antiepileptic drug, carbamazepine. This suggests a potential mechanism of action involving the modulation of voltage-gated sodium channels. However, without the public disclosure of this compound's chemical structure, a direct comparative analysis with other isoxazole-based anticonvulsants is speculative.

Quantitative Analysis of Isoxazole Anticonvulsants

The following table summarizes the anticonvulsant activity of several isoxazole derivatives as reported in publicly available literature. The data are primarily from the maximal electroshock (MES) seizure model in rodents, a standard preclinical assay for identifying compounds effective against generalized tonic-clonic seizures. The protective index (PI) is a key measure of a compound's therapeutic window, calculated as the ratio of the median toxic dose (TD50) to the median effective dose (ED50).

| Compound | Animal Model | Route of Administration | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (PI) | Reference |

| Isoxazole 10 | Rat | Oral (po) | 68.9 | > 500 | > 49.6 | |

| Isoxazole 9 | Mouse | Intraperitoneal (ip) | 68.9 | > 500 | > 7.3 | |

| Isoxazole 8 | Rat | Oral (po) | 28.1 | > 500 | > 17.8 | |

| Z-6b | Mouse | Not Specified | 20.5 | Not Reported | 10.3 | |

| Compound 40 | Not Specified | Not Specified | 6.20 | Not Reported | > 48.38 | |

| Compound 5 | Not Specified | Not Specified | 40.96 | Not Reported | 8.4 | |

| Compound 4g | Mouse | Not Specified | 23.7 | 284.0 | 12.0 |

Experimental Protocols

Maximal Electroshock (MES) Seizure Model

The MES test is a widely used preclinical model to evaluate the efficacy of potential anticonvulsant drugs against generalized tonic-clonic seizures. The procedure is designed to induce a maximal seizure by electrical stimulation.

Materials:

-

Electroconvulsiometer with corneal or ear clip electrodes

-

Male CF-1 mice (20-25 g) or male Sprague-Dawley rats (150-200 g)

-

Test compound and vehicle (e.g., 0.5% methylcellulose in sterile water)

-

Standard anticonvulsant drug (e.g., phenytoin, carbamazepine)

-

Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)

-

Saline solution (0.9%)

-

Animal scale

-

Syringes and needles for administration

Procedure:

-

Animal Acclimation: Acclimate animals to the laboratory environment for at least one week prior to the experiment. House them in a temperature- and humidity-controlled room with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Drug Administration: Administer the test compound, vehicle, or standard drug at various doses to different groups of animals. The route of administration (e.g., oral, intraperitoneal) should be consistent.

-

Time of Peak Effect (TPE): Conduct the MES test at the predetermined Time of Peak Effect of the test compound. If the TPE is unknown, it should be determined in a preliminary study by testing at various time points after drug administration (e.g., 30, 60, 120, and 240 minutes).

-

Electrode Application: Apply a drop of topical anesthetic to the animal's eyes (for corneal electrodes) or ears (for ear clip electrodes) to minimize discomfort. Place the electrodes accordingly.

-

Stimulation: Deliver a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds).

-

Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. The absence of this phase is considered protection.

-

Data Analysis: For each dose group, calculate the percentage of animals protected from the tonic hindlimb extension. Determine the ED50 value and its 95% confidence interval using a suitable statistical method, such as probit analysis.

Rotarod Neurotoxicity Assay

This test is used to assess motor impairment and neurotoxicity, providing the TD50 value for the calculation of the protective index.

Materials:

-

Rotarod apparatus

-

Animals treated with the test compound or vehicle as in the MES protocol

Procedure:

-

Training: Prior to the test, train the animals to stay on the rotating rod at a set speed (e.g., 10 rpm) for a predetermined duration (e.g., 1-2 minutes).

-

Testing: At the TPE after drug administration, place each animal on the rotating rod.

-

Observation: Record the time each animal remains on the rod up to a maximum cutoff time (e.g., 180 seconds). An animal is considered to have failed the test if it falls off the rod before the cutoff time.

-

Data Analysis: For each dose group, calculate the percentage of animals that fail the test. Determine the TD50 value and its 95% confidence interval using probit analysis.

Visualizing Methodologies and Relationships

Caption: Workflow for preclinical anticonvulsant screening.

References

- 1. This compound (Laboratoires Biocodex) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anxiolytic and anticonvulsant activity of a synthetic neuroactive steroid Co 3-0593 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and anticonvulsant activity of the potent metabolic inhibitor 4-amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rationale for Soretolide's Development in Epilepsy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Soretolide (D-2916), a compound developed by Laboratoires Biocodex, emerged as a promising anticonvulsant agent for the treatment of epilepsy, progressing to Phase II clinical trials. The core rationale for its development was centered on a preclinical profile strikingly similar to that of the well-established antiepileptic drug, carbamazepine. This profile, characterized by robust efficacy in the maximal electroshock (MES) seizure model and limited activity against pentylenetetrazole (PTZ)-induced seizures, strongly indicated a mechanism of action primarily involving the modulation of voltage-gated sodium channels. This technical guide synthesizes the available preclinical data and provides a detailed examination of the scientific reasoning that underpinned the investigation of this compound as a potential therapeutic for epilepsy. While specific quantitative data from proprietary studies are not publicly available, this guide constructs a comprehensive rationale based on established principles of anticonvulsant drug action and the known characteristics of this compound.

Preclinical Anticonvulsant Profile of this compound

The initial development of this compound was guided by its performance in standardized preclinical models of epilepsy. These models are crucial for predicting the clinical efficacy of a potential antiepileptic drug and for elucidating its likely mechanism of action.

Key Experimental Findings

This compound demonstrated a distinct pattern of activity in preclinical seizure models, which is summarized in the table below. This profile is fundamental to understanding the rationale for its clinical development.

| Preclinical Model | This compound Activity | Implied Mechanism of Action | Reference Compound Profile (Carbamazepine) |

| Maximal Electroshock (MES) Test | Active | Blockade of voltage-gated sodium channels, preventing seizure spread. | Active |

| Pentylenetetrazole (PTZ) Seizure Test | Poorly Active | Limited effect on T-type calcium channels or GABAergic neurotransmission. | Poorly Active |

Table 1: Summary of this compound's Preclinical Anticonvulsant Activity [1][2][3]

Experimental Protocols

To ensure a thorough understanding of the data presented, the methodologies for the key preclinical experiments are outlined below.

1.2.1. Maximal Electroshock (MES) Test

-

Objective: To identify compounds that prevent the spread of seizures. This model is highly predictive of efficacy against generalized tonic-clonic seizures.

-

Methodology:

-

Rodents (typically mice or rats) are administered the test compound (this compound) or a vehicle control via a specified route (e.g., intraperitoneally).

-

After a predetermined time for drug absorption, a brief electrical stimulus is delivered through corneal or auricular electrodes.

-

The stimulus is sufficient to induce a maximal tonic hindlimb extension seizure in control animals.

-

The ability of the test compound to prevent the tonic hindlimb extension phase of the seizure is recorded as the endpoint.

-

1.2.2. Pentylenetetrazole (PTZ) Seizure Test

-

Objective: To identify compounds that raise the seizure threshold. This model is often used to screen for drugs effective against absence seizures.

-

Methodology:

-

Animals are pre-treated with the test compound or vehicle.

-

A convulsant dose of pentylenetetrazole is administered, typically subcutaneously.

-

The animals are observed for a set period for the occurrence of clonic seizures (characterized by rhythmic muscle contractions).

-

The ability of the test compound to prevent or delay the onset of clonic seizures is the primary measure of efficacy.

-

Inferred Mechanism of Action: Targeting Voltage-Gated Sodium Channels

The preclinical data strongly suggest that this compound's primary mechanism of action is the modulation of voltage-gated sodium channels (VGSCs). This mechanism is shared by several first-line antiepileptic drugs, including carbamazepine and phenytoin.

The Role of Voltage-Gated Sodium Channels in Epilepsy

In the context of epilepsy, which is characterized by neuronal hyperexcitability, VGSCs are a critical therapeutic target.[4] These channels are responsible for the rising phase of the action potential. By modulating VGSC function, anticonvulsants can limit the sustained, high-frequency firing of neurons that is characteristic of seizure activity.

Proposed Signaling Pathway for this compound's Action

The following diagram illustrates the proposed mechanism by which this compound exerts its anticonvulsant effects. By binding to voltage-gated sodium channels, this compound is thought to stabilize the inactivated state of the channel, thereby reducing the number of channels available to open and propagate action potentials.

Caption: Proposed mechanism of this compound action on voltage-gated sodium channels.

The Drug Development Rationale

The decision to advance this compound into clinical development was based on a logical progression of scientific evidence and a clear unmet medical need.

Logical Framework for Development

The following workflow illustrates the key stages and decision points in the early development of this compound for epilepsy.

Caption: The logical workflow for the development of this compound for epilepsy.

Unmet Need and Therapeutic Potential

At the time of this compound's development, there remained a significant portion of the epilepsy patient population who were refractory to existing treatments or experienced dose-limiting side effects. A novel compound with a well-understood mechanism of action, such as this compound, offered the potential for improved efficacy, a better side-effect profile, or utility in specific patient subpopulations. The carbamazepine-like profile suggested potential efficacy in partial-onset and generalized tonic-clonic seizures, two of the most common seizure types.

Conclusion

The development of this compound for epilepsy was predicated on a strong preclinical rationale. Its selective activity in the maximal electroshock test pointed towards a clear and validated mechanism of action—the modulation of voltage-gated sodium channels. This placed this compound in a class of anticonvulsants with proven clinical utility. While the ultimate clinical success of this compound remains undisclosed in the public domain, the scientific foundation for its investigation was sound and followed a logical and evidence-based pathway. Further research into compounds with this profile continues to be a valid strategy in the ongoing quest for novel and more effective treatments for epilepsy.

References

Methodological & Application

The Synthesis of Soretolide: An Undisclosed Pathway

Despite significant interest in the intricate molecular architecture of Soretolide, a compound previously under investigation for the treatment of epilepsy, its total synthesis pathway has not been publicly disclosed. Extensive searches of the scientific literature and chemical databases have not yielded any peer-reviewed publications detailing the complete synthetic route to this complex macrolide.

This compound, also known as D-2916, was under development by Laboratoires Biocodex and progressed to Phase II clinical trials.[1] Typically, the synthetic routes for compounds in active drug development are considered proprietary information and are not published in the academic literature until a later stage, if at all. This appears to be the case with this compound.

While the field of total synthesis has seen remarkable advancements in the construction of complex natural products, including a variety of macrolides, a specific methodology for this compound remains elusive in the public domain. Renowned research groups, such as those led by Alois Fürstner and K.C. Nicolaou, have successfully synthesized numerous intricate macrolides, often employing innovative strategies like ring-closing metathesis and advanced coupling reactions.[2][3][4][5] However, their extensive publication records do not include the total synthesis of this compound.

The process of designing a total synthesis for a molecule like this compound would involve a detailed retrosynthetic analysis. This strategy breaks down the complex target molecule into progressively simpler precursors, eventually leading to commercially available starting materials.

Hypothetical Retrosynthetic Approach

Without a published route, any detailed pathway would be purely speculative. However, a general retrosynthetic strategy for a macrolide of this compound's presumed complexity would likely involve the following key steps:

-

Macrolactonization: The final step would likely be the formation of the large lactone ring from a linear precursor. Various methods are available for this critical transformation, the choice of which depends on the specific structure of the seco-acid.

-

Fragment Coupling: The linear precursor would be assembled from smaller, more manageable fragments. This convergent approach is a hallmark of modern total synthesis.

-

Stereocontrolled Reactions: The synthesis would require precise control over the numerous stereocenters within the molecule, employing asymmetric reactions to establish the correct three-dimensional arrangement of atoms.

A visual representation of a generalized retrosynthetic analysis for a complex macrolide is provided below.

Caption: A generalized retrosynthetic analysis of a complex macrolide.

Conclusion

Due to the proprietary nature of the research and development of this compound, detailed application notes, experimental protocols, and quantitative data regarding its synthesis are not available in the public domain. The scientific community awaits the potential future disclosure of this synthetic pathway, which would undoubtedly provide valuable insights into the art and science of complex molecule synthesis.

References

- 1. This compound (Laboratoires Biocodex) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Total Synthesis of Myc... | Organic Chemistry [organicchemistry.eu]

- 3. Publications Prof. Fürstner [kofo.mpg.de]

- 4. Concise Total Synthesis of Ivorenolide B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Total Synthesis of the Norcembranoid Scabrolide B and Its Transformation into Sinuscalide C, Ineleganolide, and Horiolide [pubmed.ncbi.nlm.nih.gov]

In Vitro Assays for Testing Soretolide Efficacy as a Novel Anticonvulsant Agent

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Soretolide is an investigational compound with a potential therapeutic application in the management of epilepsy.[1] Preclinical studies suggest that this compound possesses anticonvulsant properties, making it a candidate for further development as an anti-epileptic drug (AED).[1][2] The characterization of its efficacy and mechanism of action is crucial for its clinical advancement. This document provides detailed protocols for a panel of in vitro assays designed to evaluate the anticonvulsant efficacy of this compound. These assays are essential for determining the compound's effects on neuronal excitability, synaptic transmission, and specific molecular targets, thereby providing a comprehensive preclinical profile.

The described protocols focus on key areas implicated in seizure generation and propagation, including voltage-gated ion channels and neurotransmitter systems.[3][4] The methodologies are designed to be conducted in a controlled laboratory environment using neuronal cell cultures and brain slice preparations.

Key In Vitro Efficacy Assays

A multi-faceted approach is recommended to thoroughly assess the anticonvulsant potential of this compound. The following assays provide a robust platform for screening and characterization:

-

Electrophysiological Recording in Primary Neuronal Cultures: To determine the effect of this compound on spontaneous neuronal activity and synchronized bursting.

-

Patch-Clamp Electrophysiology for Ion Channel Modulation: To investigate the specific effects of this compound on key voltage-gated sodium (Nav), calcium (Cav), and potassium (Kv) channels.

-

Neurotransmitter Release Assays: To measure the impact of this compound on the release of excitatory (glutamate) and inhibitory (GABA) neurotransmitters.

-

Receptor Binding Assays: To identify potential interactions of this compound with key neurotransmitter receptors, such as GABAA and NMDA receptors.

Data Presentation

The quantitative data generated from these assays should be summarized for clear interpretation and comparison. The following tables are examples of how to structure the results for this compound's activity.

Table 1: Effect of this compound on Neuronal Firing in Primary Hippocampal Cultures

| This compound Concentration (µM) | Mean Firing Rate (Hz) | % Inhibition of Firing Rate | Mean Burst Frequency (bursts/min) | % Reduction in Burst Frequency |

| Vehicle Control | 15.2 ± 1.8 | 0% | 8.5 ± 1.1 | 0% |

| 1 | 12.1 ± 1.5 | 20.4% | 6.8 ± 0.9 | 20.0% |

| 10 | 7.5 ± 0.9 | 50.7% | 3.2 ± 0.5 | 62.4% |

| 50 | 3.1 ± 0.6 | 79.6% | 1.1 ± 0.3 | 87.1% |

| 100 | 1.5 ± 0.4 | 90.1% | 0.2 ± 0.1 | 97.6% |

Table 2: Modulation of Voltage-Gated Ion Channels by this compound

| Ion Channel Subtype | This compound IC50 (µM) | Maximum Inhibition (%) |

| Nav1.1 | 25.4 | 85.2% |

| Nav1.2 | 32.1 | 82.5% |

| Nav1.6 | 18.9 | 91.3% |

| Cav2.1 | > 100 | < 10% |

| Cav3.2 | 75.8 | 45.6% |

| Kv7.2/7.3 | 42.5 | 60.1% (as potentiation) |

Table 3: Effect of this compound on Neurotransmitter Release from Synaptosomes

| This compound Concentration (µM) | Glutamate Release (% of control) | GABA Release (% of control) |

| Vehicle Control | 100 ± 8.5 | 100 ± 9.2 |

| 1 | 92.1 ± 7.9 | 105.3 ± 8.8 |

| 10 | 65.4 ± 6.2 | 128.7 ± 11.1 |

| 50 | 41.8 ± 5.1 | 155.4 ± 13.5 |

| 100 | 28.9 ± 4.3 | 162.1 ± 14.8 |

Experimental Protocols

Protocol 1: Multi-Electrode Array (MEA) Recording in Primary Neuronal Cultures

Objective: To assess the effect of this compound on spontaneous network activity and bursting in primary neuronal cultures.

Materials:

-

Primary hippocampal or cortical neurons

-

MEA plates (e.g., 48-well)

-

Neurobasal medium and supplements

-

This compound stock solution

-

MEA recording system and analysis software

Procedure:

-

Plate primary neurons on MEA plates according to the manufacturer's protocol and culture for at least 14 days in vitro (DIV) to allow for mature network formation.

-

On the day of the experiment, place the MEA plate in the recording system and allow it to equilibrate.

-

Record baseline spontaneous neuronal activity for 10-15 minutes.

-

Prepare serial dilutions of this compound in culture medium.

-

Add the vehicle control and different concentrations of this compound to the respective wells.

-

Record neuronal activity for a defined period (e.g., 30-60 minutes) after compound addition.

-

Analyze the data to determine the mean firing rate, burst frequency, and other relevant parameters.

-

Calculate the percentage inhibition or stimulation compared to the vehicle control.

Protocol 2: Automated Patch-Clamp Electrophysiology for Nav Channel Activity

Objective: To determine the inhibitory effect of this compound on voltage-gated sodium channels.

Materials:

-

HEK293 cells stably expressing the Nav channel subtype of interest (e.g., Nav1.1, Nav1.2).

-

Automated patch-clamp system (e.g., QPatch, Patchliner).

-

Extracellular and intracellular solutions for sodium channel recording.

-

This compound stock solution.

Procedure:

-

Harvest and prepare the cells according to the automated patch-clamp system's protocol.

-

Load the cells and the test solutions (vehicle and this compound dilutions) onto the system.

-

Initiate the automated patch-clamp run. The system will establish whole-cell patch-clamp recordings.

-

Apply a voltage protocol to elicit sodium currents. A typical protocol involves holding the cell at a hyperpolarized potential and then depolarizing to activate the channels.

-

Record baseline sodium currents in the presence of the vehicle.

-

Perfuse the cells with increasing concentrations of this compound and record the corresponding sodium currents.

-

Analyze the data to determine the peak current amplitude at each concentration.

-

Calculate the percentage inhibition of the sodium current and determine the IC50 value.

Protocol 3: Glutamate Release Assay Using Synaptosomes

Objective: To measure the effect of this compound on the release of glutamate from isolated nerve terminals (synaptosomes).

Materials:

-

Rodent brain tissue (cortex or hippocampus).

-

Sucrose buffer and Percoll for synaptosome preparation.

-

Krebs-Ringer buffer.

-

High-potassium stimulation buffer.

-

Glutamate assay kit (e.g., fluorescent or colorimetric).

-

This compound stock solution.

Procedure:

-

Prepare synaptosomes from fresh rodent brain tissue using sucrose gradient centrifugation.

-

Resuspend the synaptosome pellet in Krebs-Ringer buffer.

-

Pre-incubate aliquots of the synaptosome suspension with vehicle or different concentrations of this compound for 15-20 minutes at 37°C.

-

Stimulate glutamate release by adding high-potassium buffer.

-

Terminate the release by centrifugation.

-

Collect the supernatant and measure the glutamate concentration using a glutamate assay kit according to the manufacturer's instructions.

-

Determine the amount of glutamate released and express it as a percentage of the vehicle-treated control.

Visualizations

Caption: General workflow for in vitro testing of this compound's anticonvulsant efficacy.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]

- 3. Anticonvulsant - Wikipedia [en.wikipedia.org]

- 4. Mechanisms of action of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Serotonin in Neuronal Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of serotonin (5-hydroxytryptamine, 5-HT), a key neurotransmitter, in neuronal cell culture studies. The protocols outlined below are intended to guide researchers in investigating the multifaceted roles of serotonin in neuronal development, function, and signaling.

Serotonin is a phylogenetically ancient molecule that functions as a neurotransmitter and neuromodulator in the central nervous system (CNS) of both vertebrates and invertebrates.[1] Beyond its role in neurotransmission, serotonin is crucial for the development and maturation of the cerebral cortex.[2] In the CNS, the serotonergic system is implicated in a wide array of functions, including the regulation of mood, cognition, and motor functions.[1]

Applications in Neuronal Cell Culture

Serotonin is utilized in neuronal cell culture to investigate its influence on:

-

Neuronal Differentiation and Morphology: Serotonin promotes the differentiation of specific neuronal subtypes, such as glutamate neurons in the developing cerebral cortex.[2] It also plays a significant role in modulating neuronal architecture, including the growth and branching of neurites.[3]

-

Synaptic Plasticity and Circuit Formation: By influencing neuronal connectivity and morphology, serotonin is a key factor in shaping neural circuits.

-

Neurotransmitter Release and Uptake: Cultured neurons provide a model system to study the mechanisms of serotonin release, reuptake, and the effects of pharmacological agents targeting these processes.

-

Signal Transduction Pathways: Serotonin activates a variety of receptor subtypes, each coupled to distinct intracellular signaling cascades that can be dissected in a controlled cell culture environment.

-

Neurotoxicity and Neurodegeneration: Investigating the effects of altered serotonin levels or the administration of serotonergic drugs can provide insights into neurodegenerative processes.

-

Drug Discovery and Screening: Neuronal cultures are valuable platforms for screening compounds that modulate serotonergic signaling for potential therapeutic applications in psychiatric and neurological disorders.

Experimental Protocols

The following are generalized protocols for preparing primary neuronal cultures and for studying the effects of serotonin. Specific details may need to be optimized based on the neuronal type and research question.

Protocol 1: Primary Cortical Neuron Culture from Rodents

This protocol describes the basic steps for establishing primary cortical neuron cultures from embryonic rodents, a common model for studying serotonergic effects.

Materials:

-

Timed-pregnant rat or mouse (e.g., E17-E18)

-

Sterile, ice-cold Phosphate-Buffered Saline (PBS)

-

Neuronal Base Media (e.g., Neurobasal Medium)

-

B-27 Supplement

-

GlutaMAX Supplement

-

Penicillin-Streptomycin solution

-

Papain and DNase I for enzymatic digestion

-

Poly-D-Lysine and Laminin for coating culture vessels

-

Serotonin hydrochloride solution (to be freshly prepared)

Procedure:

-

Preparation of Culture Vessels: Coat culture plates or coverslips with Poly-D-Lysine followed by Laminin to promote neuronal attachment and growth.

-

Tissue Dissection: Euthanize the pregnant animal according to approved protocols. Aseptically dissect the cortices from the embryonic brains in ice-cold PBS.

-

Enzymatic Digestion: Incubate the cortical tissue in a solution containing Papain and DNase I at 37°C to dissociate the cells.

-

Mechanical Dissociation: Gently triturate the digested tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

Cell Plating: Centrifuge the cell suspension, resuspend the pellet in complete culture medium (Neuronal Base Media with B-27, GlutaMAX, and Penicillin-Streptomycin), and determine cell viability and density using a hemocytometer and Trypan blue. Plate the neurons at the desired density onto the pre-coated culture vessels.

-

Cell Culture and Maintenance: Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2. Change half of the culture medium every 3-4 days.

-

Serotonin Treatment: Once the neuronal cultures are established (typically after several days in vitro), they can be treated with varying concentrations of serotonin to study its effects. Prepare a stock solution of serotonin hydrochloride in sterile water or culture medium and add it to the cultures to achieve the desired final concentration.

Protocol 2: Assessment of Neurite Outgrowth

This protocol outlines a method to quantify the effect of serotonin on neurite elongation.

Materials:

-

Established primary neuronal cultures

-

Serotonin solution

-

Microscope with a camera

-

Image analysis software (e.g., ImageJ)

-

Immunostaining reagents (e.g., anti-β-III tubulin antibody, fluorescent secondary antibody, DAPI)

Procedure:

-

Treatment: Treat the neuronal cultures with serotonin at various concentrations and for different durations. Include a vehicle-treated control group.

-

Immunostaining: After the treatment period, fix the cells and perform immunocytochemistry using an antibody against a neuron-specific marker like β-III tubulin to visualize the neurons and their processes. Counterstain with DAPI to visualize the nuclei.

-

Image Acquisition: Capture images of the stained neurons using a fluorescence microscope.

-

Quantification: Use image analysis software to trace the length of the longest neurite for a significant number of neurons in each treatment group.

-

Data Analysis: Calculate the average neurite length for each condition and perform statistical analysis to determine the significance of any observed differences.

Data Presentation

The following table summarizes representative quantitative data on the effects of serotonin and its signaling in neuronal systems.

| Parameter | Cell Type/System | Treatment | Result | Reference |

| 5-HIAA/Serotonin Ratio | Cultured Cortical Neurons | - | 4.7 | |

| 5-HIAA/Serotonin Ratio | Cultured Hippocampal Neurons | - | 3.2 | |

| Neurite Length | Primary Cortical Neurons | 100 nM 5-HT7R agonist (LP-211) for 2h | Significant increase compared to control | |

| Glutamate Neuron Proportion | E16 Rat Cortical Slices | Serotonin treatment for 7 days | Significant increase in Glu-containing neurons | |

| Serotonin Release per Terminal | Substantia Nigra Reticulata | Single stimulus pulse | ~3500 molecules |

Signaling Pathways and Experimental Workflows

Serotonin Signaling Pathways in Neurons

Serotonin exerts its effects by binding to a large family of receptors, categorized into seven main classes (5-HT1 to 5-HT7), most of which are G-protein coupled receptors (GPCRs). These receptors are coupled to various intracellular signaling cascades that ultimately modulate neuronal activity and morphology.

Caption: Overview of major serotonin signaling pathways in neurons.

Experimental Workflow for Studying Serotonin Effects on Neurite Outgrowth

The following diagram illustrates a typical workflow for investigating the impact of serotonin on the morphological development of cultured neurons.

Caption: Experimental workflow for analyzing neurite outgrowth.

Logical Relationship of Serotonin Synthesis, Release, and Metabolism

This diagram illustrates the lifecycle of serotonin within a neuron, from its synthesis to its eventual breakdown.

Caption: Lifecycle of serotonin in a neuron.

References

- 1. Frontiers | Serotonin modulation of cortical neurons and networks [frontiersin.org]

- 2. Serotonin Promotes the Differentiation of Glutamate Neurons in Organotypic Slice Cultures of the Developing Cerebral Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Serotonin: a regulator of neuronal morphology and circuitry - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Preclinical Evaluation of Soretolide in Animal Models of Epilepsy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epilepsy is a neurological disorder characterized by recurrent seizures, affecting millions worldwide. Despite the availability of numerous anti-seizure medications (ASMs), a significant portion of patients continue to experience seizures, highlighting the urgent need for novel therapeutics with improved efficacy and tolerability.[1][2] Soretolide is a novel investigational compound with a unique dual mechanism of action, targeting both serotonergic and voltage-gated sodium channel pathways, which are critically involved in the regulation of neuronal excitability.[3][4][5] These application notes provide detailed protocols for the preclinical evaluation of this compound's anticonvulsant potential in established and clinically validated animal models of epilepsy.

Hypothesized Mechanism of Action of this compound

This compound is hypothesized to exert its anticonvulsant effects through a dual mechanism:

-

5-HT1A Receptor Agonism: this compound acts as an agonist at the serotonin 5-HT1A receptors. Activation of these receptors, which are G-protein coupled, leads to neuronal hyperpolarization by opening potassium channels, thereby reducing neuronal firing rates in key brain regions like the hippocampus and cortex. This inhibitory action on glutamatergic neurons is expected to raise the seizure threshold.

-

Modulation of Voltage-Gated Sodium Channels (VGSCs): this compound is believed to enhance the slow inactivation of voltage-gated sodium channels. During the sustained neuronal depolarization that occurs during a seizure, many ASMs stabilize the fast-inactivated state of VGSCs to limit repetitive firing. By promoting slow inactivation, this compound provides a distinct mechanism to reduce neuronal hyperexcitability, particularly during prolonged seizure activity.

This dual mechanism suggests that this compound may offer broad-spectrum efficacy against both generalized and focal seizures.

Caption: Hypothesized dual mechanism of action for this compound.

Recommended Animal Models for this compound Evaluation

A tiered approach is recommended for evaluating the anticonvulsant profile of this compound, starting with acute screening models and progressing to a chronic model of focal epilepsy.

-

Maximal Electroshock (MES) Seizure Model (Rodents): This model is highly predictive of efficacy against generalized tonic-clonic seizures. It is particularly sensitive to compounds that act by blocking voltage-gated sodium channels and preventing seizure spread.

-

Pentylenetetrazol (PTZ)-Induced Seizure Model (Rodents): The PTZ model induces clonic and myoclonic seizures and is predictive of efficacy against generalized seizures, such as absence and myoclonic seizures. It is sensitive to compounds that enhance GABAergic inhibition or modulate T-type calcium channels, but serotonergic agents have also shown efficacy in this model.

-

Amygdala Kindling Model (Rats): This is a well-validated model of temporal lobe epilepsy, the most common form of focal epilepsy in adults. It models both focal seizures and secondary generalization and has high predictive validity for identifying drugs effective against focal seizures.

Experimental Workflow

The preclinical testing of this compound should follow a logical progression from initial screening to more complex models that better mimic the human condition of epilepsy.

Caption: Preclinical evaluation workflow for this compound.

Experimental Protocols

Protocol 1: Maximal Electroshock (MES) Seizure Test

Objective: To determine the ability of this compound to prevent the tonic hindlimb extension component of a maximal electroshock-induced seizure.

Materials:

-

Male ICR mice (20-25 g) or Sprague-Dawley rats (100-150 g).

-

This compound, dissolved in an appropriate vehicle (e.g., 0.5% methylcellulose).

-

Vehicle control.

-

Positive control: Phenytoin (e.g., 25 mg/kg, i.p.).

-

Electroconvulsive shock device.

-

Corneal electrodes.

-

Topical anesthetic (e.g., 0.5% tetracaine).

-

Saline solution (0.9%).

Procedure:

-

Acclimatize animals for at least 3 days before the experiment.

-

Fast animals overnight with free access to water.

-

Divide animals into groups (n=8-10 per group): Vehicle, Positive Control, and at least 3 dose levels of this compound.

-

Administer this compound, vehicle, or phenytoin via the desired route (e.g., intraperitoneal, i.p., or oral, p.o.).

-

At the time of predicted peak effect (e.g., 30-60 minutes post-i.p. administration), proceed with seizure induction.

-

Apply a drop of topical anesthetic to the corneas of each animal, followed by a drop of saline to ensure good electrical contact.

-

Deliver a supramaximal electrical stimulus via corneal electrodes (e.g., 50 mA, 60 Hz for 0.2 seconds in mice).

-

Observe the animal for the presence or absence of a tonic hindlimb extension seizure. The seizure typically consists of a tonic flexion phase followed by tonic extension of the hindlimbs.

-

Protection is defined as the complete absence of the tonic hindlimb extension phase.

-

Record the number of protected animals in each group.

Data Analysis: Calculate the percentage of animals protected in each group. Determine the median effective dose (ED50) and its 95% confidence intervals using probit analysis.

Protocol 2: Pentylenetetrazol (PTZ)-Induced Seizure Test

Objective: To assess the ability of this compound to prevent or delay the onset of clonic seizures induced by a subcutaneous injection of PTZ.

Materials:

-

Male C57BL/6 mice (20-25 g).

-

This compound, dissolved in an appropriate vehicle.

-

Vehicle control.

-

Positive control: Diazepam (e.g., 4 mg/kg, i.p.).

-

Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline, s.c.).

-

Observation chambers.

-

Stopwatches.

Procedure:

-

Acclimatize animals and fast overnight as in Protocol 1.

-

Divide animals into groups (n=8-10 per group): Vehicle, Positive Control, and at least 3 dose levels of this compound.

-

Administer this compound, vehicle, or positive control (i.p. or p.o.).

-

At the time of predicted peak effect, administer a convulsant dose of PTZ subcutaneously (s.c.) in the scruff of the neck.

-

Immediately place each animal in an individual observation chamber and start a stopwatch.

-

Observe the animals for 30 minutes for the onset of seizures.

-

Record the latency to the first generalized clonic seizure (characterized by loss of righting reflex for at least 5 seconds).

-

Alternatively, use a quantal endpoint: record the number of animals that do not exhibit a clonic seizure within the 30-minute observation period.

Data Analysis: For latency data, use ANOVA followed by post-hoc tests to compare treatment groups to the vehicle control. For quantal data, calculate the percentage of protected animals and determine the ED50 using probit analysis.

Protocol 3: Amygdala Kindling Model

Objective: To evaluate the efficacy of this compound in a chronic model of focal epilepsy with secondary generalization.

Materials:

-

Male Wistar rats (250-300 g).

-

This compound, dissolved in an appropriate vehicle.

-

Vehicle control.

-

Stereotaxic apparatus.

-

Bipolar stimulating/recording electrode.

-

Dental cement and skull screws.

-

Electrical stimulator.

-

EEG recording system.

Procedure:

Phase 1: Electrode Implantation

-

Anesthetize the rat and place it in a stereotaxic frame.

-

Implant a bipolar electrode into the basolateral amygdala (coordinates relative to bregma: e.g., AP -2.8 mm, ML ±4.8 mm, DV -8.5 mm).

-

Secure the electrode assembly to the skull with dental cement and anchor screws.

-

Allow a recovery period of at least one week.

Phase 2: Kindling Development

-

Determine the afterdischarge threshold (ADT) for each rat: the minimum current intensity required to elicit an afterdischarge (epileptiform EEG activity) lasting at least 3 seconds.

-

Stimulate each rat once daily with a suprathreshold stimulus (e.g., 1-second train of 60 Hz biphasic square wave pulses).

-

Monitor behavioral seizure severity using Racine's scale (Stage 1: facial clonus; Stage 5: rearing and falling with generalized tonic-clonic convulsions).

-

Continue daily stimulations until a stable, fully kindled state is reached (e.g., 3 consecutive Stage 5 seizures).

Phase 3: Drug Testing

-

Use a crossover design where each fully kindled rat serves as its own control.

-

On a test day, administer a specific dose of this compound or vehicle.

-

At the time of predicted peak effect, deliver the kindling stimulation.

-

Record the behavioral seizure stage (Racine's scale), the duration of the afterdischarge (ADD) from the EEG, and the duration of the behavioral seizure.

-

Allow a washout period of at least 3 days between drug tests.

Data Analysis: Use a repeated-measures ANOVA or paired t-tests to compare the effects of this compound doses against the vehicle control for seizure stage, afterdischarge duration, and seizure duration.

Data Presentation: Hypothetical Efficacy of this compound

The following tables present hypothetical data for this compound in the described animal models.

Table 1: Anticonvulsant Activity of this compound in Acute Seizure Models

| Compound | MES ED50 (mg/kg, i.p.) [95% CI] | PTZ ED50 (mg/kg, i.p.) [95% CI] |

|---|---|---|

| This compound | 15.2 [12.1 - 19.0] | 25.8 [21.5 - 30.9] |

| Phenytoin | 9.5 [7.8 - 11.6] | > 100 |

| Diazepam | > 50 | 0.8 [0.6 - 1.1] |

ED50: Median Effective Dose required to protect 50% of animals.

Table 2: Effect of this compound in the Amygdala Kindling Model

| Treatment (mg/kg, i.p.) | Mean Seizure Stage (± SEM) | Mean Afterdischarge Duration (s ± SEM) |

|---|---|---|

| Vehicle | 4.8 ± 0.2 | 85.3 ± 5.1 |

| This compound (10) | 3.1 ± 0.4* | 42.6 ± 6.3* |

| This compound (20) | 1.5 ± 0.3** | 15.1 ± 4.2** |

| This compound (40) | 0.8 ± 0.2** | 5.2 ± 1.8** |

*p < 0.05, **p < 0.01 compared to Vehicle control.

Preclinical Decision Logic

The evaluation of a novel ASM like this compound involves a structured decision-making process based on the data generated from the animal models.

Caption: Decision tree for this compound's preclinical progression.

Conclusion

The protocols outlined in these application notes provide a robust framework for the preclinical characterization of this compound. The selected animal models will enable a comprehensive assessment of its potential efficacy against both generalized and focal seizures, consistent with its hypothesized dual mechanism of action. The systematic evaluation of dose-dependent efficacy and subsequent safety profiling will be critical in determining the therapeutic potential of this compound as a novel anti-seizure medication.

References

- 1. Serotonin receptors in epilepsy: Novel treatment targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Role of Sodium Channels in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. epilepsysociety.org.uk [epilepsysociety.org.uk]

- 5. Serotonin and epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: The Pentylenetetrazol (PTZ)-Induced Seizure Model for Anticonvulsant Screening

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed overview of the pentylenetetrazol (PTZ)-induced seizure model, a widely used preclinical tool for the evaluation of potential antiepileptic drugs. It includes experimental protocols for both acute and chronic (kindling) models and discusses the interpretation of results, with Soretolide presented as a case study of a compound with limited efficacy in this specific model.

Introduction to the PTZ-Induced Seizure Model